disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate
CAS No.:
Cat. No.: VC16673635
Molecular Formula: C18H13NNa2O8S2
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NNa2O8S2 |
|---|---|
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
| Standard InChI | InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
| Standard InChI Key | GOZDTZWAMGHLDY-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate is defined by the International Union of Pure and Applied Chemistry (IUPAC) as a disodium salt featuring a pyridine-substituted phenylmethyl group bonded to sulfonatooxy and sulfate moieties. Its molecular formula, C₁₈H₁₃NNa₂O₈S₂, corresponds to a molecular weight of 481.40 g/mol . The compound’s CAS registry number, 10040-45-6, ensures unambiguous identification across scientific databases.
Structural Features
The molecule’s core consists of:
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A pyridine ring (C₅H₅N) providing aromaticity and electron-rich sites for biochemical interactions.
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Two phenyl groups linked via a methylene bridge, one functionalized with a sulfonatooxy group (-OSO₃⁻) and the other with a sulfate group (-SO₃⁻).
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Disodium counterions balancing the sulfonate and sulfate charges, enhancing aqueous solubility .
The canonical SMILES representation, C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+], codifies this arrangement.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃NNa₂O₈S₂ |
| Molecular Weight | 481.40 g/mol |
| CAS Number | 10040-45-6 |
| IUPAC Name | Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
| SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Physicochemical Properties
The compound’s sulfonate and sulfate groups confer high hydrophilicity, facilitating dissolution in aqueous media—a critical attribute for pharmaceutical formulations. Its stability under physiological pH conditions ensures efficacy in gastrointestinal environments.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Sodium picosulfate is synthesized via a multi-step protocol:
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Pyridine Derivative Formation: Nitration and reduction of precursor aromatic compounds yield a pyridine-substituted intermediate.
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Sulfonation: Introduction of sulfonate groups using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (40–60°C).
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Coupling Reaction: The sulfonated intermediate is coupled with a phenylmethyl derivative via Friedel-Crafts alkylation, catalyzed by Lewis acids like aluminum chloride.
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Salt Formation: Neutralization with sodium hydroxide precipitates the disodium salt, purified via recrystallization .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (typically >85%) and minimize byproducts. Key steps include:
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Reactor Design: Tubular reactors maintain precise temperature (50–70°C) and pressure (1–2 atm) for sulfonation and coupling.
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Purification: Multi-stage filtration and chromatography (e.g., ion-exchange resins) remove residual reactants, achieving >98% purity .
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Quality Control: Compliance with European Pharmacopoeia and USP-NF standards ensures batch consistency.
Chemical Reactivity and Degradation Pathways
Hydrolysis and Metabolic Activation
In acidic environments (pH <3), the sulfate ester undergoes hydrolysis to form bis-(4-hydroxyphenyl)-2-pyridylmethane, the active metabolite responsible for laxative effects . This reaction is catalyzed by colonic bacterial enzymes, enabling site-specific activation.
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or KMnO₄ oxidizes the pyridine ring to pyridine N-oxide, altering electronic properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming piperidine derivatives with diminished bioactivity.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | HCl (pH 2), 37°C | Bis-(4-hydroxyphenyl)-2-pyridylmethane |
| Oxidation | H₂O₂, Fe²⁺ catalyst | Pyridine N-oxide derivative |
| Reduction | H₂ (1 atm), Pd/C, ethanol | Piperidine-substituted analog |
Mechanism of Action and Biological Activity
Pharmacological Effects
Sodium picosulfate acts as a prodrug, requiring enzymatic activation in the colon to exert its stimulant laxative effects. The hydrolyzed metabolite binds to 5-HT₄ receptors on enterochromaffin cells, triggering serotonin release and subsequent activation of enteric neurons . This cascade enhances:
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Colonic peristalsis: Coordinated smooth muscle contractions propel luminal contents.
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Electrolyte secretion: Chloride and water influx into the intestinal lumen softens stool.
Clinical Pharmacokinetics
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Absorption: Negligible systemic absorption (<1%) ensures localized action.
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Onset: Effects manifest within 6–12 hours post-administration, aligning with colonic transit time.
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Excretion: >90% eliminated fecally as inactive metabolites .
Therapeutic Applications and Research Frontiers
Medical Uses
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Chronic Constipation: Restores bowel motility in idiopathic and opioid-induced constipation .
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Colonoscopy Preparation: Administered in split doses (e.g., 10 mg + 10 mg) with osmotic agents (polyethylene glycol) for optimal bowel cleansing.
Emerging Research
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Neurogastroenterology: Investigations into serotoninergic pathways for treating irritable bowel syndrome .
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Drug Delivery Systems: Encapsulation in pH-sensitive polymers to target distal colon regions.
| Parameter | Detail |
|---|---|
| Therapeutic Class | Stimulant Laxative |
| Common Side Effects | Abdominal pain, diarrhea |
| Regulatory Category | Prescription-only (Rx) |
| Pregnancy Category | C (US) |
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